molecular formula C11H13ClN2 B2674873 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride CAS No. 2287272-94-8

4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride

Cat. No. B2674873
CAS RN: 2287272-94-8
M. Wt: 208.69
InChI Key: UGGRHWPZDIYUAK-UHFFFAOYSA-N
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Description

“4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride”, also known as PAMBA, is a white crystalline powder. It has a molecular formula of C11H13ClN2 and a molecular weight of 208.69 . The IUPAC name for this compound is 4-((allylamino)methyl)benzonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for “4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride” is 1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride” is a white crystalline powder. It has a molecular weight of 208.69 . The compound should be stored at -10 degrees Celsius .

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer One key application of derivatives related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride is in the study of photoinduced intramolecular charge transfer (TICT) states. Research by Yang et al. (2004) explored the substituent-dependent photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, highlighting how variations in the N-aryl group affect the formation of TICT states. Such studies are crucial for understanding molecular photophysics and developing advanced materials for photonic applications (Yang, Liau, Wang, & Hwang, 2004).

Synthesis of Herbicidal Ingredients Another application involves the synthesis of herbicidal compounds. Yang, Ye, and Lu (2008) described the synthesis of mono- and dual-labeled ZJ0273, a broad-spectrum herbicidal ingredient, using derivatives similar to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride. These labeled compounds are invaluable tools for studying the metabolism, mode of action, environmental behavior, and fate of herbicides in agricultural settings (Yang, Ye, & Lu, 2008).

Organic Synthesis and Catalysis In organic synthesis, compounds structurally related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride serve as intermediates in the creation of complex molecules. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcases the role of these compounds in pharmaceutical development (Ju Xiu-lia, 2015).

Electrosynthesis and Carboxylation Reactions The exploration of carbon dioxide anion-radical in organic carboxylations presents another fascinating application. Research by Otero, Batanero, and Barba (2006) utilized compounds akin to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride for electrosynthesis of α-methyl and α-ethylcyanoacetic acids, demonstrating innovative approaches to utilizing CO2 in synthetic chemistry (Otero, Batanero, & Barba, 2006).

Corrosion Inhibition A recent study by Boughoues et al. (2020) on the synthesis and evaluation of amine derivative compounds, including those structurally related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride, highlighted their potential as effective corrosion inhibitors for mild steel in acidic media. This application is critical for protecting industrial infrastructure against corrosive damage (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It is considered harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

4-[(prop-2-enylamino)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGRHWPZDIYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride

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